molecular formula C12H22N2O2 B6153481 tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate CAS No. 351369-07-8

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

Cat. No.: B6153481
CAS No.: 351369-07-8
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing a nitrogen atom. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Researchers study the compound for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . These indicate that the compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Preparation Methods

The synthesis of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves the reaction of tert-butyl carbamate with 5-azaspiro[2.4]heptan-7-ylmethylamine.", "Starting Materials": [ "tert-butyl carbamate", "5-azaspiro[2.4]heptan-7-ylmethylamine" ], "Reaction": [ "To a solution of tert-butyl carbamate in anhydrous THF, add 5-azaspiro[2.4]heptan-7-ylmethylamine.", "Heat the reaction mixture at reflux for 24 hours.", "Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate as a white solid." ] }

CAS No.

351369-07-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.